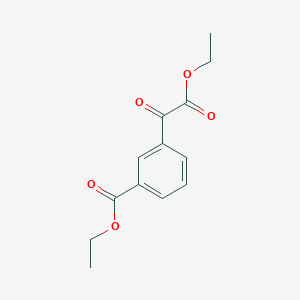

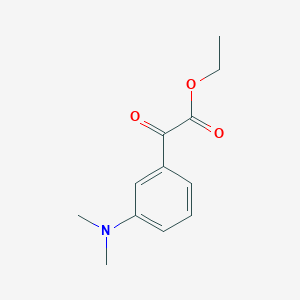

Ethyl 3-(N,N-dimethylamino)benzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(N,N-dimethylamino)benzoylformate, also known as EDMBF, is an organic compound with a wide range of applications in the biomedical and scientific research fields. It is a white crystalline solid that is soluble in water, ethanol, and methanol. EDMBF is used as an organic synthesis reagent, an analytical reagent, a drug delivery agent, and a drug target. It has been extensively studied due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Application in Crystallography and Structural Analysis

Ethyl 3-(N,N-dimethylamino)benzoylformate and its derivatives have been studied for their structural properties. For instance, Sinur, Golič, and Stanovnik (1994) explored the compounds ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate, showcasing the effects of different substituents on the molecule's structural configuration (Sinur, Golič, & Stanovnik, 1994).

Synthesis of Imidazolone Derivatives

Bezenšek et al. (2012) detailed a one-pot synthesis method for imidazolone derivatives using ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates. This process involves Michael addition and substitution reactions, demonstrating the compound's utility in organic synthesis (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).

Investigation of Optical and Electronic Properties

Singh, Rawat, and Sahu (2014) conducted a mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from this compound. Their research highlighted its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).

Utilization in Peptide Synthesis

Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) used ethyl 2-benzoyl-3-dimethylaminopropenoate as a reagent for amino group protection in peptide synthesis. This highlights its role in facilitating the synthesis of complex organic molecules like peptides (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

Study of Molecular Interactions and Bonding

Bera et al. (2010) studied the molecular structure of ethyl N-{2-[4-(dimethylamino)benzoyl]hydrazinethiocarbonyl}carbamate, revealing insights into intramolecular and intermolecular hydrogen bonding. This research provides an understanding of molecular interactions in such compounds (Bera, Dolzhenko, Tan, Koh, & Chui, 2010).

Application in Organometallic Chemistry

Englert et al. (1999) explored the use of a compound structurally related to this compound in creating optically active transition-metal complexes, demonstrating its potential in the field of organometallic chemistry (Englert, Haerter, Vasen, Salzer, Eggeling, & Vogt, 1999).

Propiedades

IUPAC Name |

ethyl 2-[3-(dimethylamino)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-6-5-7-10(8-9)13(2)3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFADOPCZQPXDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.